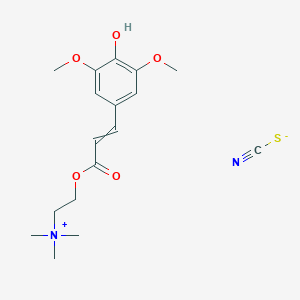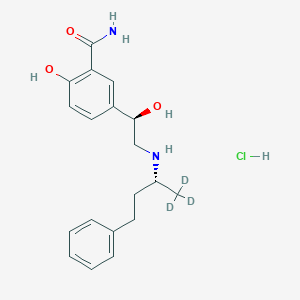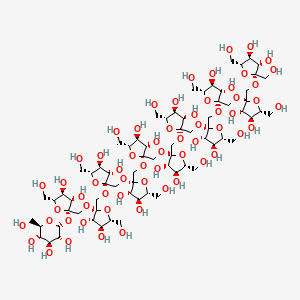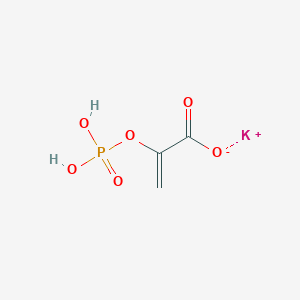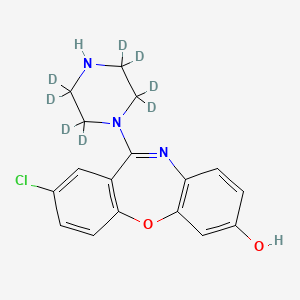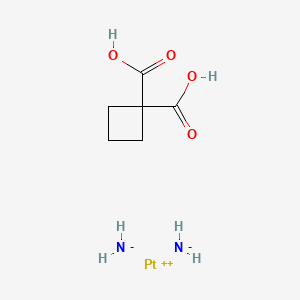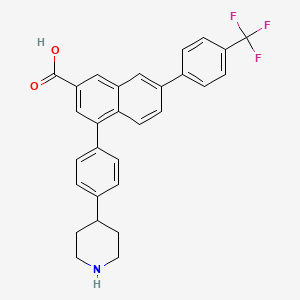
Doxofylline-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxofylline-d6 is a deuterated form of doxofylline, a methylxanthine derivative used primarily as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of doxofylline involves the reaction of theophylline with chloroacetaldehyde acetal under the action of a solvent . The process typically includes the following steps:
Condensation Reaction: Theophylline is reacted with chloroacetaldehyde acetal in the presence of an acid-binding agent.
Purification: The product is purified through crystallization or other suitable methods to obtain doxofylline.
For the deuterated form, doxofylline-d6, the process involves the incorporation of deuterium atoms into the doxofylline molecule, which can be achieved through various deuteration techniques .
Industrial Production Methods
Industrial production of doxofylline follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Doxofylline-d6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
科学的研究の応用
Doxofylline-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用機序
Doxofylline-d6 exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, this compound does not significantly bind to adenosine receptors, which contributes to its better safety profile .
類似化合物との比較
Similar Compounds
Theophylline: Another methylxanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Bamiphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Doxofylline-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, it has a better safety profile compared to other xanthine derivatives, making it a preferred choice in clinical settings .
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3 |
InChIキー |
HWXIGFIVGWUZAO-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])N(C=N2)CC3OCCO3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


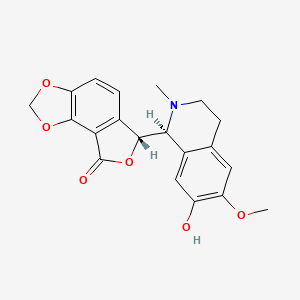
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
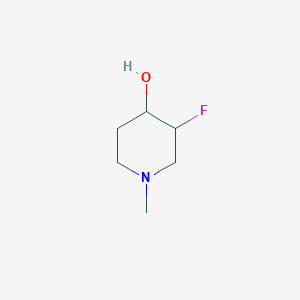
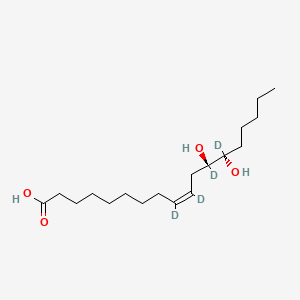
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
